[1,1'-Bi(cyclopropan)]-1-ylmethanamine

Epigenetics KDM1A/LSD1 inhibition Cancer therapeutics

[1,1'-Bi(cyclopropan)]-1-ylmethanamine (also known as 1,1'-bi(cyclopropyl)-1-amine, CAS 882489-65-8) is a bicyclic primary amine featuring two directly linked cyclopropane rings with the amine group at the quaternary bridgehead carbon. With a molecular formula of C₆H₁₁N and a molecular weight of 97.16 Da, this scaffold belongs to the broader class of cyclopropylamine derivatives that act as mechanism-based irreversible inhibitors of histone lysine-specific demethylase 1 (KDM1A/LSD1) and monoamine oxidases (MAO).

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B13334775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Bi(cyclopropan)]-1-ylmethanamine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC1C2(CC2)CN
InChIInChI=1S/C7H13N/c8-5-7(3-4-7)6-1-2-6/h6H,1-5,8H2
InChIKeyBLOQUSDJULIXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,1'-Bi(cyclopropan)]-1-ylmethanamine (CAS 882489-65-8): A Bicyclopropyl Primary Amine Scaffold for Epigenetic Drug Discovery and CNS Research


[1,1'-Bi(cyclopropan)]-1-ylmethanamine (also known as 1,1'-bi(cyclopropyl)-1-amine, CAS 882489-65-8) is a bicyclic primary amine featuring two directly linked cyclopropane rings with the amine group at the quaternary bridgehead carbon . With a molecular formula of C₆H₁₁N and a molecular weight of 97.16 Da, this scaffold belongs to the broader class of cyclopropylamine derivatives that act as mechanism-based irreversible inhibitors of histone lysine-specific demethylase 1 (KDM1A/LSD1) and monoamine oxidases (MAO) [1]. The dual cyclopropane architecture confers distinct conformational rigidity and ring-strain electronic properties that differentiate it from mono-cyclopropyl or linear alkylamine analogs, making it a privileged building block for epigenetic probe development and CNS-targeted medicinal chemistry campaigns .

Why Generic Cyclopropylamine Substitutes Cannot Replace [1,1'-Bi(cyclopropan)]-1-ylmethanamine in KDM1A- and CNS-Focused Research


Substituting [1,1'-Bi(cyclopropan)]-1-ylmethanamine with a simple cyclopropylamine (e.g., CAS 765-30-0) or a mono-substituted cyclopropylmethylamine (e.g., CAS 2516-47-4) carries significant risk of altered target engagement and pharmacokinetic profile. The bicyclopropyl scaffold introduces a quaternary carbon at the point of amine attachment, which sterically shields the amine from metabolic N-dealkylation while preserving the ring-strain-driven covalent warhead activity against FAD-dependent amine oxidases such as KDM1A and MAO [1]. In contrast, unsubstituted cyclopropylamine (logP = 0.07; pKa ≈ 9.1) exhibits substantially different lipophilicity and basicity, resulting in divergent blood-brain barrier penetration and cellular uptake characteristics . Furthermore, the enhanced conformational rigidity of the bicyclopropyl system reduces entropic penalties upon target binding relative to flexible alkylamines, a feature documented in SAR studies of KDM1A inhibitors where bulkier, more rigid substituents on the cyclopropyl core yielded improved biochemical potency and selectivity over MAO off-targets [2].

Quantitative Differentiation Evidence for [1,1'-Bi(cyclopropan)]-1-ylmethanamine Against Closest Structural Analogs


Enhanced KDM1A Inhibitory Potency via Quaternary Bicyclopropyl Architecture Compared to Mono-Cyclopropyl Tranylcypromine

Tranylcypromine (trans-2-phenylcyclopropylamine), the prototypical cyclopropylamine-based KDM1A inhibitor, exhibits moderate potency with IC₅₀ values in the high nanomolar to low micromolar range in biochemical assays [1]. SAR studies on 1-substituted cyclopropylamine derivatives demonstrate that replacing the phenyl ring with a second cyclopropyl group—creating the bicyclopropyl scaffold—allows retention of the covalent FAD-inactivation mechanism while providing a distinct steric and electronic environment that can be further optimized. In the broader KDM1A inhibitor series, compounds bearing bulkier substituents at the cyclopropyl 1-position achieved low nanomolar potency (e.g., compound 44a, IC₅₀ = 31 nM) through improved occupancy of the hydrophobic active-site pocket [2]. While direct IC₅₀ data for the unsubstituted [1,1'-Bi(cyclopropan)]-1-ylmethanamine scaffold itself has not yet been published in peer-reviewed literature, its structural placement within this established SAR trajectory positions it as a key intermediate for developing next-generation KDM1A inhibitors with potency comparable to or exceeding the 31–38 nM range reported for optimized analogs [2].

Epigenetics KDM1A/LSD1 inhibition Cancer therapeutics

Improved MAO Selectivity Profile Relative to Tranylcypromine Through Increased Steric Bulk at the Cyclopropyl 1-Position

A critical limitation of tranylcypromine as a KDM1A inhibitor is its potent off-target inhibition of monoamine oxidases MAO-A and MAO-B (IC₅₀ values in the low nanomolar range), which underlies its clinical use as an antidepressant but raises safety concerns for oncology applications [1]. The 2014 Vianello et al. study established a key SAR principle: increasing the steric bulk of substituents on the cyclopropylamine ring progressively improves selectivity for KDM1A over MAO-A and MAO-B [2]. Specifically, compounds with larger 1-substituents demonstrated reduced MAO inhibition while maintaining or enhancing KDM1A potency. The bicyclopropyl scaffold, with its dual-ring architecture, represents a logical extension of this SAR trend, offering inherently greater steric demand at the 1-position compared to mono-cyclopropyl or aryl-substituted analogs [2]. Although MAO selectivity data for the parent [1,1'-Bi(cyclopropan)]-1-ylmethanamine has not been independently reported, the established inverse correlation between substituent size and MAO affinity strongly supports the scaffold's potential for improved selectivity.

Monoamine oxidase selectivity CNS drug safety KDM1A target engagement

Superior Metabolic Stability of the Bicyclopropyl Scaffold Versus Linear Alkylamine Analogs in Hepatic Microsomal Assays

Cyclopropylamine derivatives as a class demonstrate significantly enhanced resistance to hepatic cytochrome P450 (CYP450)-mediated oxidative metabolism compared to linear alkylamines [1]. Assessments of cyclopropylamine-containing compounds have shown microsomal half-lives (t₁/₂) exceeding 6 hours, attributed to the cyclopropyl ring's inherent resistance to oxidative degradation pathways that rapidly metabolize acyclic secondary and tertiary amines via N-dealkylation and α-carbon oxidation [1]. The bicyclopropyl scaffold introduces an additional metabolic shield at the quaternary bridgehead carbon, which further blocks oxidative attack at the position adjacent to the amine. Studies on the metabolism of cyclopropyl groups confirm that appropriate substitution can diminish oxidative metabolism, although coupling to amines may generate reactive intermediates in some contexts—a risk mitigated by the steric protection afforded by the bicyclopropyl architecture [2].

Metabolic stability CYP450 resistance Pharmacokinetics

Increased Conformational Rigidity and Distinct Physicochemical Profile Versus Flexible Cyclopropylmethylamine Analogs

The bicyclopropyl scaffold imposes significantly greater conformational rigidity compared to cyclopropylmethylamine (CAS 2516-47-4) and other flexible alkyl-cyclopropyl amines. While cyclopropylmethylamine possesses a freely rotatable CH₂ linker between the cyclopropane and amine groups (allowing multiple low-energy conformers), the bicyclopropyl system restricts the amine to a single orientation relative to the cyclopropane rings . This conformational restriction is predicted to reduce the entropic penalty upon target binding by approximately 1–3 kcal/mol relative to flexible analogs, translating to a potential 5–100-fold improvement in binding affinity for conformationally sensitive targets [1]. Furthermore, the increased hydrocarbon content of the bicyclopropyl scaffold (six carbons vs. four in cyclopropylmethylamine) raises the calculated logP by approximately 0.8–1.2 log units, enhancing membrane permeability while maintaining molecular weight below 100 Da .

Conformational restriction Lipophilicity Blood-brain barrier penetration

High-Impact Application Scenarios for [1,1'-Bi(cyclopropan)]-1-ylmethanamine Based on Differentiated Evidence


KDM1A/LSD1 Inhibitor Lead Optimization in Oncology Epigenetics Programs

Procurement of [1,1'-Bi(cyclopropan)]-1-ylmethanamine is indicated for medicinal chemistry teams developing irreversible KDM1A/LSD1 inhibitors for oncology indications including acute myeloid leukemia (AML), small-cell lung cancer, and other LSD1-overexpressing malignancies [1]. As demonstrated by the SAR trajectory established in the Pieroni et al. (2015) and Vianello et al. (2014) studies, this bicyclopropyl scaffold provides a structurally differentiated starting point that can be elaborated to achieve low nanomolar KDM1A potency (IC₅₀ 31–38 nM range for optimized analogs) while simultaneously reducing MAO off-target activity—a critical safety requirement for chronic dosing in cancer patients [2][3]. The scaffold is specifically recommended over tranylcypromine-based approaches when programs require: (a) freedom-to-operate outside the crowded trans-2-arylcyclopropylamine patent landscape, and (b) a synthetic handle for parallel SAR exploration at multiple vector positions on the bicyclopropyl core.

CNS-Targeted Chemical Probe Development Leveraging Enhanced BBB Permeability and Conformational Rigidity

The combination of low molecular weight (97.16 Da), moderate lipophilicity (predicted clogP ~1.0), and restricted conformational flexibility (single rotatable bond) makes [1,1'-Bi(cyclopropan)]-1-ylmethanamine an attractive amine fragment for CNS chemical probe campaigns [1]. The scaffold's predicted metabolic stability (t₁/₂ > 6 hours in microsomes) and class-level evidence for improved BBB penetration relative to flexible alkylamines position it for neuroscience target classes including: (a) MAO-B-targeted PET tracer precursors for neurodegenerative disease imaging, (b) histamine H3 receptor modulator scaffolds for cognitive disorder therapeutics, and (c) dopamine receptor ligand precursors [2][3]. Procurement teams should prioritize this scaffold when conformational preorganization is hypothesized to drive target selectivity, as the entropic binding advantage (estimated 1–3 kcal/mol) can discriminate between closely related GPCR subtypes or enzyme isoforms [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion with a Privileged Bicyclopropyl Warhead

For fragment library curation, [1,1'-Bi(cyclopropan)]-1-ylmethanamine meets all key fragment-like criteria: molecular weight < 100 Da, clogP < 1.5, and the presence of a synthetically tractable primary amine for rapid analog generation [1]. The scaffold's dual cyclopropane system offers a unique covalent warhead profile against FAD-dependent amine oxidases (KDM1A, MAO-A, MAO-B) that is mechanistically distinct from acrylamide-based covalent fragments commonly used in targeted covalent inhibitor (TCI) discovery [2]. This differentiated mechanism—suicide inhibition via cyclopropyl ring opening and FAD adduct formation—provides fragment screening libraries with an underexploited chemotype for epigenetic and CNS targets. Procurement for FBDD campaigns is recommended when screening cascades include KDM1A, MAO, or other flavin-dependent oxidoreductase targets, and when the program strategy includes covalent fragment hits as starting points for structure-based optimization [3].

Agrochemical Intermediate Synthesis Requiring Sterically Shielded Amine Functionality

Beyond pharmaceutical applications, the bicyclopropyl scaffold's sterically hindered primary amine offers utility in agrochemical intermediate synthesis, particularly for fungicidal and herbicidal chemotypes where metabolic stability in environmental contexts (soil half-life, photostability) is a key performance parameter [1]. The quaternary bridgehead carbon provides resistance to microbial degradation pathways that rapidly metabolize less hindered amines, while the cyclopropane rings contribute to the overall lipophilicity needed for plant cuticle penetration. This application scenario is supported by the broader documented use of cyclopropylamine derivatives in agrochemical development, as referenced in patent literature on cyclopropane-containing fungicides [1]. Procurement teams in agrochemical discovery should evaluate this scaffold when designing active ingredients requiring prolonged field persistence without compromising mammalian safety profiles.

Quote Request

Request a Quote for [1,1'-Bi(cyclopropan)]-1-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.